![molecular formula C21H18INO4S B14950940 Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of iodophenoxy, phenyl, and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-iodophenol with ethyl bromoacetate to form ethyl 2-(2-iodophenoxy)acetate . This intermediate is then subjected to further reactions, including acylation and thiophene ring formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other iodophenoxy derivatives and thiophene-based molecules. Examples are:
- ETHYL 2-(2-IODOPHENOXY)ACETATE
- 4-PHENYL-3-THIOPHENECARBOXYLIC ACID
Uniqueness
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodophenoxy and thiophene moieties allows for diverse interactions and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C21H18INO4S |
|---|---|
分子量 |
507.3 g/mol |
IUPAC名 |
ethyl 2-[[2-(2-iodophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18INO4S/c1-2-26-21(25)19-15(14-8-4-3-5-9-14)13-28-20(19)23-18(24)12-27-17-11-7-6-10-16(17)22/h3-11,13H,2,12H2,1H3,(H,23,24) |
InChIキー |
GYHVCQSVFVGKMF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
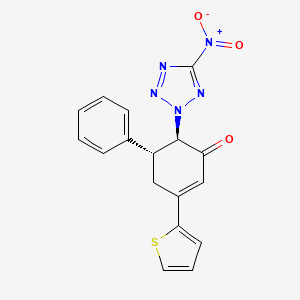
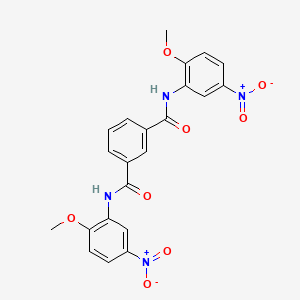
![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
![3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B14950888.png)
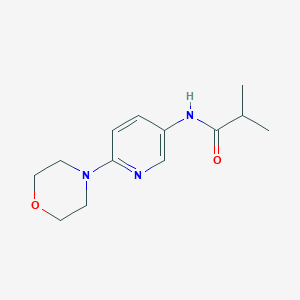
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
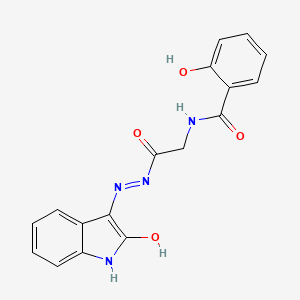
![N~2~-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B14950913.png)
![6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14950918.png)
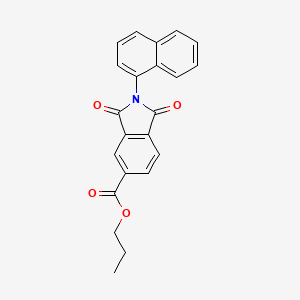
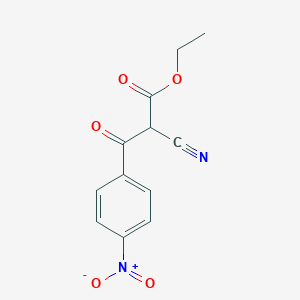
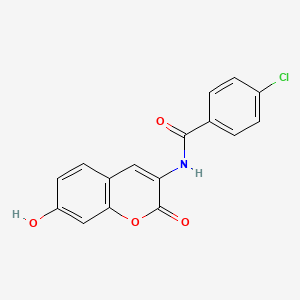
![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
